molecular formula C15H18N2O B8533779 Acetamide,n-[2-[2-(4-methylphenyl)-1h-pyrrol-1-yl]ethyl]-

Acetamide,n-[2-[2-(4-methylphenyl)-1h-pyrrol-1-yl]ethyl]-

Cat. No. B8533779
M. Wt: 242.32 g/mol
InChI Key: OAPYQYBEEXEHKZ-UHFFFAOYSA-N
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Patent
US05292732

Procedure details

3-(1,3-Dioxolan-2yl)-4'-methylpropiophenone (10.2 g) was dissolved in 20 ml of acetic acid and added under argon and while stirring to a solution of 9.4 g of N-acetylethylenediamine in 100 ml of acetic acid. The reaction mixture was heated to reflux overnight, the acetic acid was subsequently removed in a vacuum. The residue was taken up in 200 ml of methylene chloride and washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 150 ml of 2N sodium hydroxide solution. The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time. The organic phases were combined, dried with MgSO4 and freed from solvent. The residue, 14.0 g of dark brown oil were chromatographed on 550 g of silica gel with ethyl acetate/hexane (2:1) as the eluent. 7.8 g (70%) of N-[2-(2-p-tolylpyrrol-1-yl)ethyl]acetamide were isolated as a brown oil. MS: m/e=242 (M+).
Name
3-(1,3-Dioxolan-2yl)-4'-methylpropiophenone
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCO[CH:2]1[CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=O.[C:17]([NH:20][CH2:21][CH2:22][NH2:23])(=[O:19])[CH3:18]>C(O)(=O)C>[C:13]1([CH3:16])[CH:12]=[CH:11][C:10]([C:8]2[N:23]([CH2:22][CH2:21][NH:20][C:17](=[O:19])[CH3:18])[CH:2]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
3-(1,3-Dioxolan-2yl)-4'-methylpropiophenone
Quantity
10.2 g
Type
reactant
Smiles
O1C(OCC1)CCC(=O)C1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added under argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the acetic acid was subsequently removed in a vacuum
WASH
Type
WASH
Details
washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 150 ml of 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The residue, 14.0 g of dark brown oil were chromatographed on 550 g of silica gel with ethyl acetate/hexane (2:1) as the eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1N(C=CC1)CCNC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.